2-(2-Aminoethoxy)propanoic acid hydrochloride
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Overview
Description
2-(2-Aminoethoxy)propanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO3. It is a derivative of propanoic acid, featuring an aminoethoxy group attached to the second carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that the compound is used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . In these contexts, the targets would be specific proteins or enzymes within cells that the ADC or PROTAC is designed to interact with.
Mode of Action
As a linker molecule in ADCs and PROTACs, 2-(2-Aminoethoxy)propanoic acid hydrochloride facilitates the attachment of a cytotoxic drug to an antibody (in the case of ADCs) or a ligand for an E3 ubiquitin ligase (in the case of PROTACs) . The resulting complexes are designed to selectively bind to and act upon their respective targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the nature of the ADC or PROTAC it is part of . ADCs typically work by binding to antigens on the surface of cancer cells, after which they are internalized and the cytotoxic drug is released to kill the cell . PROTACs, on the other hand, operate by tagging target proteins for degradation by the cell’s ubiquitin-proteasome system .
Result of Action
The molecular and cellular effects of this compound are tied to its role in ADCs and PROTACs . In ADCs, the result is typically the death of the target cancer cell . In PROTACs, the result is the degradation of the target protein .
Action Environment
The action, efficacy, and stability of this compound, as part of an ADC or PROTAC, can be influenced by various environmental factors. These may include the physiological conditions within the body (such as pH and temperature), the presence of competing or interacting molecules, and the specific characteristics of the target cells or proteins .
Biochemical Analysis
Biochemical Properties
The compound 2-(2-Aminoethoxy)propanoic acid hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and a PROTAC linker used in the synthesis of PROTACs .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interfering with the signal transduction pathway of G protein-coupled receptors by binding to the intracellular domain of these receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a cleavable linker in ADCs, it attaches an ADC cytotoxin to an antibody . In PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)propanoic acid hydrochloride typically involves the reaction of 2-aminoethanol with acrylonitrile to form 2-(2-aminoethoxy)acetonitrile. This intermediate is then hydrolyzed under acidic conditions to yield 2-(2-aminoethoxy)propanoic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
2-(2-Aminoethoxy)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminoethoxy)propanoic acid hydrochloride
- 2-(2-Aminothoxy)ethoxy)propanoic acid hydrochloride
- Amino-PEG2-acid
- Amino-PEG3-acid
Uniqueness
2-(2-Aminoethoxy)propanoic acid hydrochloride is unique due to its specific structural features, such as the presence of an aminoethoxy group attached to the propanoic acid backbone. This structural arrangement imparts distinct chemical properties, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
2-(2-aminoethoxy)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-4(5(7)8)9-3-2-6;/h4H,2-3,6H2,1H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJKXRYEDDVBDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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